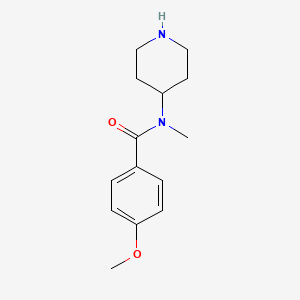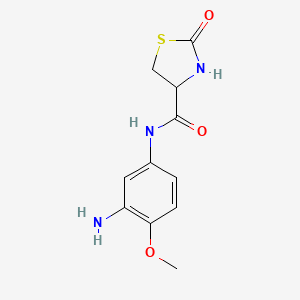![molecular formula C11H14N6O B7556606 N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7556606.png)
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide, also known as MTAA, is a chemical compound with potential therapeutic applications in various fields of medicine. This compound belongs to the class of tetrazole derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to activate the TRPV1 receptor, which is involved in the perception of pain.
Biochemical and Physiological Effects:
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in water and organic solvents. It is also stable under normal laboratory conditions. However, it has some limitations, such as its low yield and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to evaluate its efficacy and safety in various types of cancer. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Studies are needed to elucidate its mechanism of action and evaluate its efficacy in animal models and humans. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide to optimize its therapeutic potential.
Méthodes De Synthèse
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide can be synthesized through a multistep reaction starting from commercially available starting materials. The first step involves the conversion of 3-(methylaminomethyl)aniline to its corresponding diazonium salt, which is then reacted with sodium azide to form the tetrazole ring. The resulting compound is then reacted with acetic anhydride to form the final product, N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide. The overall yield of this process is around 50%.
Applications De Recherche Scientifique
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. In particular, it has been investigated for its anticancer, anti-inflammatory, and analgesic properties. Studies have shown that N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain perception in animal models.
Propriétés
IUPAC Name |
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-12-6-9-3-2-4-10(5-9)14-11(18)7-17-8-13-15-16-17/h2-5,8,12H,6-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJKCLBDYUKWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)NC(=O)CN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

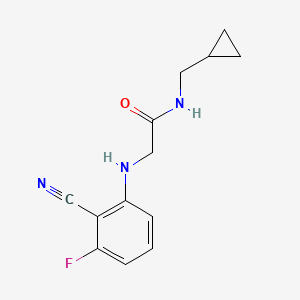
![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
![3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)
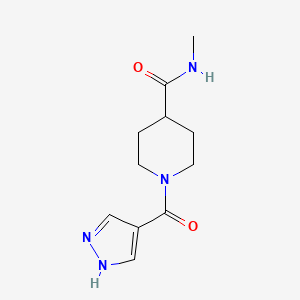

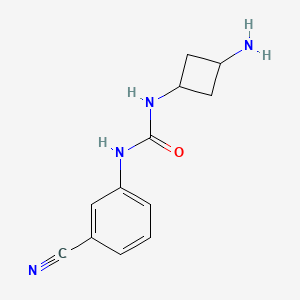


![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)

